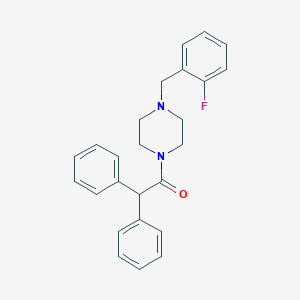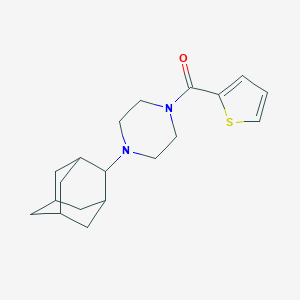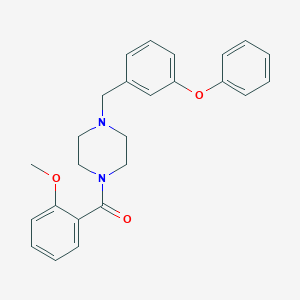
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic effects. However, in recent years, there has been growing interest in the potential therapeutic uses of MDMA in the field of scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline works by increasing the release of serotonin and other neurotransmitters in the brain. This leads to a feeling of euphoria and increased empathy, which can be beneficial in therapeutic settings. However, the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is still not fully understood and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline can also cause changes in mood and behavior, including feelings of euphoria, increased empathy, and altered perception.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of neurotransmitters on the brain, which can help to elucidate the underlying mechanisms of mental health conditions. However, N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is also a highly potent and addictive drug, which can make it difficult to control for confounding variables in experiments.
Future Directions
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline. One area of interest is the potential therapeutic uses of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline in treating mental health conditions such as PTSD and anxiety. In addition, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline and its effects on the brain. Finally, there is also interest in developing new and more effective synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, which could improve its therapeutic potential.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline involves the reaction of safrole with hydrochloric acid and methylamine. This results in the formation of N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline, which is then purified and crystallized. The synthesis process is complex and requires specialized knowledge and equipment.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline has been studied for its potential therapeutic uses in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline is believed to work by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain, which can help to regulate mood and emotions.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline |
InChI |
InChI=1S/C15H15NO2/c1-11-3-2-4-13(7-11)16-9-12-5-6-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |
InChI Key |
OUYZQYDFMRHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)



![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
